



Application Notes and Protocols: (R)-VX-984 and Doxorubicin Combination Therapy

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Compound of Interest		
Compound Name:	(R)-VX-984	
Cat. No.:	B15618577	Get Quote

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Introduction

(R)-VX-984 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that induces DSBs in cancer cells. By inhibiting DNA-PK, (R)-VX-984 prevents the repair of doxorubicin-induced DNA damage, leading to increased cytotoxicity and enhanced therapeutic efficacy. Preclinical studies have demonstrated strong synergistic effects when combining (R)-VX-984 with doxorubicin in various cancer models, particularly in breast and ovarian cancers.[1] These findings support the clinical development of (R)-VX-984 in combination with DSB-inducing agents like pegylated liposomal doxorubicin (PLD).[1] A Phase 1 clinical trial is currently evaluating this combination in patients with advanced solid tumors.[1][2]

Mechanism of Action

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death. Cancer cells can repair this damage through the NHEJ pathway, which is heavily reliant on DNA-PK. **(R)-VX-984** is an ATP-competitive inhibitor of DNA-PKcs, effectively blocking the NHEJ repair pathway. The combination of doxorubicin and **(R)-VX-984** results in the accumulation of unrepaired DSBs, leading to cell cycle arrest and apoptosis. This synergistic interaction is evidenced by increased

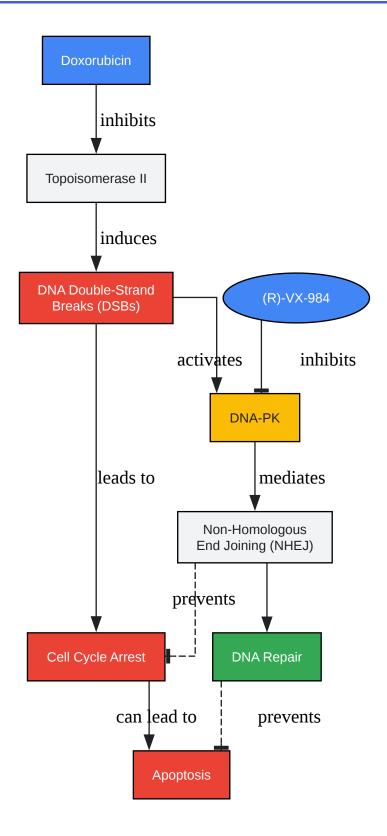




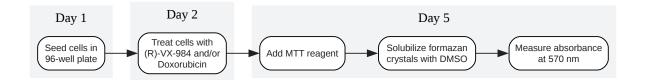


levels of DNA damage markers such as phosphorylated histone H2AX (yH2AX) and phosphorylated Kruppel-associated protein 1 (pKAP1).[1][3]

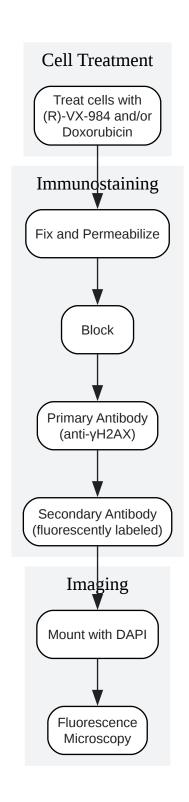












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References

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